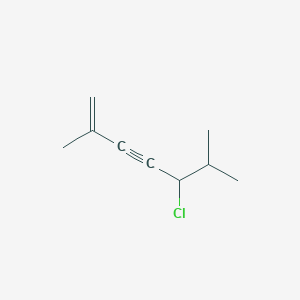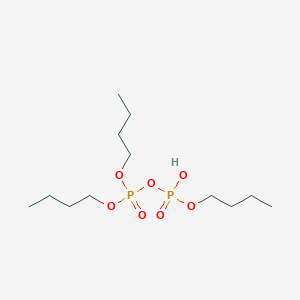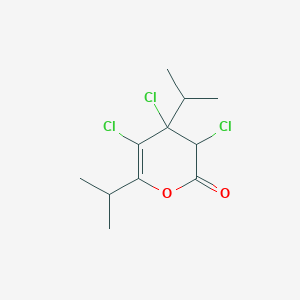
3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one: is a chemical compound known for its unique structure and properties It is characterized by the presence of three chlorine atoms and two isopropyl groups attached to a dihydropyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one typically involves the chlorination of a suitable precursor followed by cyclization. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactions followed by purification steps such as distillation or recrystallization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and coatings.
Mechanism of Action
The mechanism by which 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atoms and isopropyl groups play a crucial role in binding to these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3,4,5-Trichloro-4,6-di(propan-2-yl)-3H-pyran-2-one
- 3,4,5-Trichloro-4,6-di(propan-2-yl)-2H-pyran-2-one
Uniqueness: Compared to similar compounds, 3,4,5-Trichloro-4,6-di(propan-2-yl)-3,4-dihydro-2H-pyran-2-one is unique due to its specific dihydropyranone ring structure and the positioning of the chlorine and isopropyl groups
Properties
CAS No. |
62992-47-6 |
|---|---|
Molecular Formula |
C11H15Cl3O2 |
Molecular Weight |
285.6 g/mol |
IUPAC Name |
3,4,5-trichloro-4,6-di(propan-2-yl)-3H-pyran-2-one |
InChI |
InChI=1S/C11H15Cl3O2/c1-5(2)7-8(12)11(14,6(3)4)9(13)10(15)16-7/h5-6,9H,1-4H3 |
InChI Key |
UUECRMFLAITBPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(C(C(=O)O1)Cl)(C(C)C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


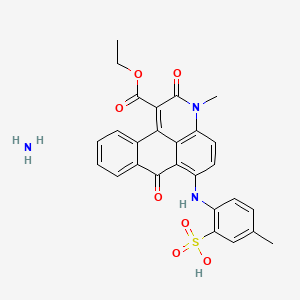
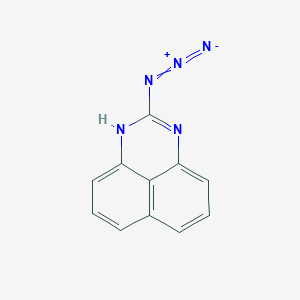
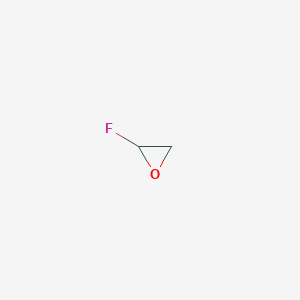
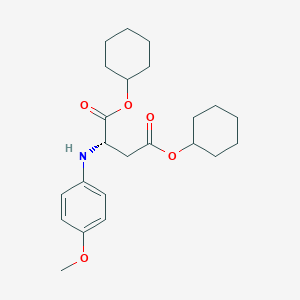
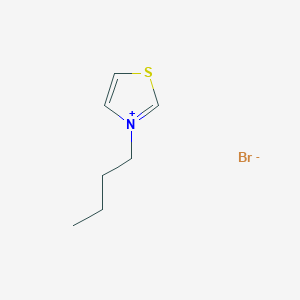
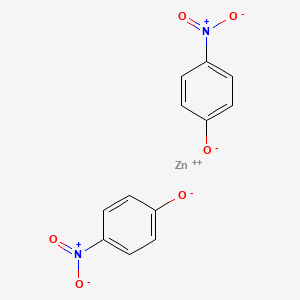
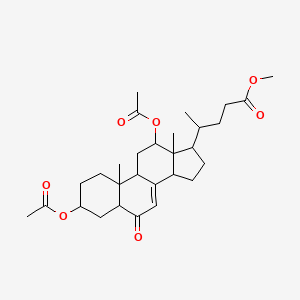
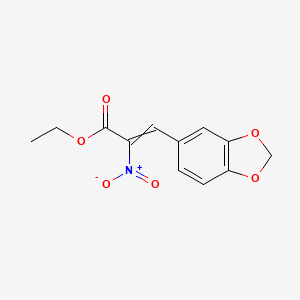

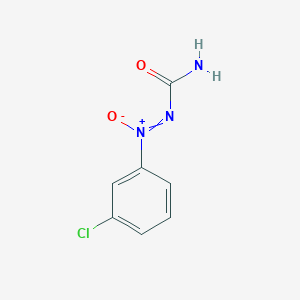
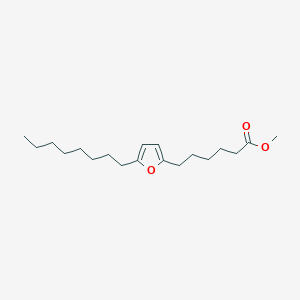
![4-[2-(4-Cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol](/img/structure/B14494654.png)
